tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Description
tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a bicyclic structure with a seven-membered azaspiro ring system fused to a tetrahydrofuran-like oxygen-containing ring. Its molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 241.33 g/mol and a CAS number of 374795-36-5 . Key physical properties include a predicted density of 1.08±0.1 g/cm³, a boiling point of 333.5±25.0°C, and a pKa of -0.75±0.20, indicating moderate acidity . The compound is typically stored at -20°C to ensure stability .
Structurally, the hydroxymethyl group at position 3 provides a reactive site for further functionalization, making it valuable in medicinal chemistry as a building block for drug discovery . Its spirocyclic architecture enhances conformational rigidity, which can improve target binding specificity in bioactive molecules .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-6-4-5-14(9-15)7-11(8-16)18-10-14/h11,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZWHSBESNSOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201122312 | |
| Record name | 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251002-30-8 | |
| Record name | 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251002-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Addition
- Starting cyclic ketones such as N-Boc-3-piperidone are reacted with homoallyl magnesium bromide (a Grignard reagent) in the presence of cerium chloride (CeCl3). The CeCl3 improves the yield and selectivity of the addition, minimizing reduction side products.
- The Grignard reagent adds to the ketone to form a tertiary alcohol intermediate .
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Grignard addition | Homoallyl MgBr + CeCl3, ambient temperature | Tertiary alcohol formation | ~75% with CeCl3 |
| Without CeCl3 | Homoallyl MgBr only | Lower yield (~25%), more side products | ~25% |
Diastereomer Separation and Oxidation
- Diastereomers formed during ring closure can be separated by chromatography.
- Further oxidation of the hydroxymethyl group can yield aldehydes or acids depending on conditions.
- These oxidation steps allow fine-tuning of functional groups for downstream applications.
Alternative and Industrial-Scale Preparation (Patent-Informed Method)
A Chinese patent (CN110845515A) describes an industrially viable six-step synthesis for a related spirocyclic tert-butyl carboxylate compound, which shares structural features and synthetic logic with tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate. The method emphasizes:
- Use of readily available raw materials.
- Convenient reaction conditions with good overall yield (~25.8%).
- Scalability and industrial applicability.
Stepwise Synthesis Outline
| Step | Description | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 1 | Formation of oxime intermediate | Compound 1 + N-benzylhydroxylamine + potassium acetate + paraformaldehyde in ethanol, reflux 24 h | Crude obtained | Oxime formation and condensation |
| 2 | Ring opening of oxime | Raney nickel, methanol, 15 psi H2, room temp, 2 h | 58.6 | Hydrogenation and ring opening |
| 3 | Acylation | Chloroacetyl chloride, triethylamine, DCM, RT, 1 h | 70 | Introduction of chloroacetyl group |
| 4 | Ring closure | Potassium tert-butoxide, THF, RT, 1 h | - | Intramolecular cyclization |
| 5 | Reduction | Borane-dimethylsulfide, THF, RT, 18 h | 86.3 | Reduction of intermediate to alcohol |
| 6 | Hydrogenolysis | Pd/C, methanol, 50 °C, 50 psi H2, 4 h | 70 | Removal of protecting groups, final product formation |
Reaction Conditions and Notes
- Reactions are conducted mostly at room temperature except for specific steps requiring reflux or elevated temperature.
- The use of Raney nickel and Pd/C catalysts facilitates selective hydrogenation and deprotection.
- Chromatographic purification is employed after key steps to isolate intermediates and final product.
- The process is designed for industrial scale-up with manageable reaction times and yields.
Comparative Analysis of Preparation Methods
Summary of Research Findings
- The preparation of this compound involves constructing the spirocyclic core through nucleophilic ring closure following Grignard addition and epoxidation.
- The presence of Boc protecting groups facilitates selective transformations and purification.
- Industrial synthesis methods focus on multi-step sequences involving oxime intermediates, catalytic hydrogenations, and ring closures with good overall yields and operational simplicity.
- The synthetic routes are supported by detailed characterization data including NMR, TLC monitoring, and X-ray crystallography for stereochemical confirmation.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound can serve as a building block for the construction of more complex molecules. Its spirocyclic structure is particularly useful in the synthesis of natural products and pharmaceuticals.
Biology: The biological activity of tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate is an area of active research. It has been studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a valuable candidate for drug design.
Industry: In material science, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the biological context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
tert-Butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (Compound 8)
tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 1160247-18-6)
tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 923009-50-1)
- Substituent : Oxo group at position 1 and additional nitrogen.
- Boiling Point : 425°C (higher than target compound’s 333.5°C), likely due to increased polarity from the oxo group .
- pKa : 15.97±0.20 (basic vs. target compound’s acidic pKa), reflecting the diaza system’s influence .
Functional Group Variations
Physicochemical and Stability Comparisons
- Boiling Points: Target compound: 333.5°C . 1-Oxo-2,7-diazaspiro analog: 425°C (higher due to polarity) . Fluorinated azetidine analog: Not reported, but likely lower due to smaller ring size .
- Storage Stability: Target compound requires -20°C storage . Aminomethyl analog (CAS 1160247-18-6) is stable at room temperature, reflecting reduced hygroscopicity .
Synthetic Challenges :
Application Potential
Biological Activity
Tert-butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate, also known by its CAS number 1245649-50-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H25NO4
- Molecular Weight : 271.36 g/mol
- CAS Number : 1245649-50-6
Research indicates that compounds within the spirocyclic class, such as this compound, may exhibit various biological activities including:
- Antimicrobial Activity : Studies have shown that spiroheterocycles can possess antimicrobial properties against a range of pathogens. The presence of the hydroxymethyl group is believed to enhance interaction with microbial enzymes, thereby inhibiting growth.
- Neuropharmacological Effects : Certain derivatives have demonstrated activity as selective serotonin receptor agonists, suggesting potential applications in treating mood disorders or anxiety-related conditions.
- Anti-inflammatory Properties : Compounds similar to this have been evaluated for their ability to modulate inflammatory pathways, potentially serving as therapeutic agents in chronic inflammatory diseases.
Case Studies and Experimental Data
-
Antimicrobial Evaluation :
- A study assessed the antimicrobial efficacy of various spirocyclic compounds, including those structurally related to this compound. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 μg/mL .
- Neuropharmacological Studies :
- Inflammatory Response Modulation :
Data Table
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate?
- Methodology : The compound is synthesized via multi-step reactions involving spirocyclic scaffold formation. Key steps include:
- Spirocyclization : Use of tert-butyl carbamate-protected intermediates reacted with para-methoxybenzoyl chloride under inert atmospheres (Ar) to form ester derivatives .
- Deprotection : Trifluoroacetic acid (TFA) treatment to remove protecting groups, followed by silica gel chromatography (80% EtOAc/hexanes) for purification, yielding ~83% of diastereomeric mixtures .
- Characterization : Confirmed via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is structural characterization of this spirocyclic compound validated?
- Methodology :
- NMR Analysis : H NMR identifies proton environments (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm), while C NMR confirms carbonyl (C=O) and spirocyclic carbon signals .
- Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H] for CHNO: calc. 257.1627, observed 257.1625) .
Q. What challenges arise in separating diastereomers during synthesis?
- Methodology : Diastereomers formed during spirocyclization (e.g., 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.5]decane derivatives) are often inseparable via standard chromatography . Solutions include:
- Chiral Resolution : Use of chiral stationary phases or derivatization with chiral auxiliaries.
- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) to resolve stereochemistry .
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Storage : Tightly sealed containers under refrigeration (2–8°C) in dry conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance cyclization efficiency .
- Catalysis : Explore Lewis acids (e.g., ZnCl) or organocatalysts to accelerate spirocycle formation.
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions, as seen in analogous syntheses .
Q. How should researchers address contradictions in reported diastereomer ratios or purity?
- Case Study : reports an 83% yield of inseparable diastereomers, while other syntheses assume >95% purity.
- Resolution : Conduct detailed HPLC-MS analysis to quantify diastereomer ratios .
- Reproducibility : Standardize reaction parameters (e.g., stoichiometry, reaction time) across labs .
Q. What computational tools aid in predicting the compound’s reactivity or conformational stability?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model spirocyclic ring strain and transition states .
- Molecular Dynamics : Simulate solvent effects on conformational preferences (e.g., hydroxymethyl group orientation) .
Q. What strategies enable scalable synthesis without compromising stereochemical integrity?
- Methodology :
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products .
- Protecting Group Alternatives : Replace tert-butyl carbamate with more labile groups (e.g., Fmoc) for easier deprotection at scale .
Q. How can ecological impacts of this compound be assessed given limited data?
- Methodology :
- Read-Across Models : Compare with structurally similar compounds (e.g., tert-butyl 2,7-diazaspiro[4.5]decane derivatives) to estimate biodegradability/toxicity .
- Microtox Assays : Test acute toxicity in Vibrio fischeri to establish preliminary EC values .
Data Contradictions and Resolutions
- Purity vs. Yield : reports high yields (83%) but low diastereomeric purity, whereas cites 98% purity without specifying separation methods.
- Recommendation : Cross-validate purity claims using orthogonal techniques (e.g., NMR integration, chiral HPLC) .
- Safety Data Gaps : lacks ecotoxicological data, while emphasizes respiratory risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
